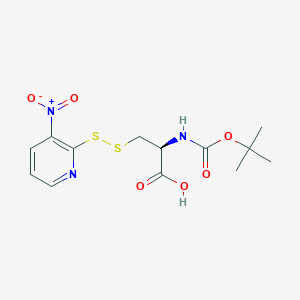

Boc-D-Cys(NPys)-OH

説明

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTLOLNDKQUMRH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649892 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200350-73-8 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Safe Handling of Boc-D-Cys(NPys)-OH

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Compound—Identity and Hazard Profile

The primary reactive center from a safety perspective is the NPys group. This group is designed to be an excellent leaving group upon reaction with a free thiol, which is its function in peptide synthesis. However, this reactivity also implies that it can react with biological thiols, such as those in enzymes and other proteins, if mishandled. The precursor for the NPys group, 3-Nitro-2-pyridinesulfenyl chloride (NpysCl), is classified as corrosive and can cause severe skin burns and eye damage, highlighting the need for caution with related structures.[3][4][5]

Chemical and Physical Properties Summary

| Property | Value | Source |

| Chemical Name | Nα-(tert-Butoxycarbonyl)-S-(3-nitro-2-pyridylthio)-D-cysteine | N/A |

| CAS Number | 76885-44-6 (L-form); 200350-73-8 (D-form) | [6][7] |

| Molecular Formula | C13H17N3O6S2 | [7][8] |

| Molecular Weight | 375.42 g/mol | [7][8] |

| Appearance | Solid powder | |

| Melting Point | ~160 °C (decomposes) | [6] |

| Storage Temperature | 2-8°C recommended for long-term stability | [3][4] |

While specific toxicity data for Boc-D-Cys(NPys)-OH is limited, it should be handled as a compound that is potentially harmful if inhaled, ingested, or absorbed through the skin.[9] Avoid formation of dust and aerosols during handling.[8][9]

Section 2: Core Principles of Safe Handling and Exposure Control

The cornerstone of safely handling Boc-D-Cys(NPys)-OH is preventing direct contact and inhalation. This is achieved through a multi-layered approach encompassing engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of solid Boc-D-Cys(NPys)-OH should be performed in a well-ventilated area.[8] A certified chemical fume hood is mandatory for procedures that could generate dust, such as weighing or transferring the powder. The airflow of the fume hood will contain any airborne particles, preventing inhalation by the researcher.

Personal Protective Equipment (PPE): The Essential Barrier

A standard PPE ensemble for handling this compound is non-negotiable and should be donned before entering the designated work area.

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for tasks with a higher risk of splashing (e.g., dissolving the compound) or dust generation, a face shield worn over safety goggles is strongly recommended.[3][5]

-

Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is critical to inspect them for any signs of degradation or perforation before each use.[8] Always wash hands thoroughly after removing gloves.[8]

-

Protective Clothing: A standard laboratory coat should be worn at all times. For larger quantities or procedures with a higher risk of contamination, a chemically impervious apron or gown should be considered.[8]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator (such as a type N95 for particulates or a full-face respirator for vapors) should be used.[8]

The following diagram illustrates the logical workflow for ensuring adequate personal protection.

Caption: Decision tree for emergency response.

Section 5: Disposal and Environmental Considerations

All waste containing Boc-D-Cys(NPys)-OH, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

-

Procedure: Collect waste in sealed, properly labeled containers.

-

Regulations: Disposal must be carried out by a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing. [8][10]Do not allow the chemical to enter drains or sewer systems. [8] By adhering to these comprehensive guidelines, researchers can effectively manage the risks associated with Boc-D-Cys(NPys)-OH, ensuring a safe laboratory environment while enabling its powerful applications in peptide and protein science.

References

-

Fmoc-MeCys(Trt)-OH Safety Data Sheet. AAPPTec, LLC. [Link]

-

Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide. (2006). PubMed. [Link]

Sources

- 1. Bachem Boc-Cys(NPys)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 2. shop.bachem.com [shop.bachem.com]

- 3. 3-Nitro-2-pyridinesulfenyl chloride 95 68206-45-1 [sigmaaldrich.com]

- 4. 3-硝基-2-吡啶硫酰氯 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. 3-Nitro-2-pyridinesulfenyl chloride 95 68206-45-1 [sigmaaldrich.com]

- 6. BOC-CYS(NPYS)-OH | 76880-29-0 [chemicalbook.com]

- 7. BOC-D-CYS(NPYS)-OH | 200350-73-8 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. peptide.com [peptide.com]

- 10. echemi.com [echemi.com]

The Npys Group in Cysteine Protection: A Technical Guide for Advanced Peptide Synthesis and Bioconjugation

Introduction: The Unique Challenge of Cysteine

In the landscape of peptide and protein chemistry, cysteine stands apart. Its thiol (-SH) side chain is a potent nucleophile, readily undergoing oxidation to form disulfide bridges, alkylation, and other modifications.[1] While this reactivity is central to the structural and functional diversity of proteins, it presents a significant challenge during chemical synthesis and modification. Unprotected thiols can lead to a host of undesired side reactions, including dimerization and reaction with electrophilic reagents intended for other parts of the molecule. Consequently, the strategic protection and deprotection of cysteine's sulfhydryl group are paramount for the successful synthesis of complex peptides and the construction of precisely defined bioconjugates. This guide provides an in-depth exploration of the 3-nitro-2-pyridinesulfenyl (Npys) group, a versatile tool for cysteine protection that offers unique advantages in specific applications.

The Npys Group: Chemical Properties and Strategic Value

The Npys group is a sulfenyl-based protecting group introduced via 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl).[2][3] Its utility extends beyond simple thiol protection; it also functions as an "activating" group, facilitating subsequent disulfide bond formation through thiol-disulfide exchange.[4][5] This dual role makes the Npys group particularly valuable for the regioselective formation of disulfide bridges and the synthesis of peptide-protein conjugates.[4][5]

The stability of the Npys group is a key consideration in its application. It is generally stable to the acidic conditions used in Boc-based solid-phase peptide synthesis (SPPS), including trifluoroacetic acid (TFA) and hydrogen fluoride (HF).[4][5] However, it is labile to bases, such as the piperidine used for Fmoc group removal, making it generally unsuitable for standard Fmoc-based SPPS protocols unless introduced at a late stage or via a post-synthetic modification strategy.[4][5]

Mechanism of Cysteine Protection with Npys-Cl

The protection of cysteine's thiol group with Npys-Cl proceeds via a nucleophilic substitution reaction. The sulfur atom of the cysteine thiol acts as a nucleophile, attacking the electrophilic sulfur atom of Npys-Cl. This results in the formation of a mixed disulfide bond and the release of a chloride ion.

Sources

- 1. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stepwise Construction of Disulfides in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 3-nitro-2-pyridinesulfenyl group: synthesis and applications to peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Strategic Use of Boc-D-Cys(NPys)-OH in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Strategic Advantage of the NPys Protecting Group in Peptide Synthesis

For researchers engaged in the synthesis of complex peptides, particularly those containing disulfide bridges, the choice of cysteine-protecting groups is a critical determinant of success. The 3-nitro-2-pyridinesulfenyl (NPys) group stands out as a powerful tool for the regioselective formation of disulfide bonds. Its unique reactivity profile—stability in acidic conditions and lability towards nucleophilic thiols—makes it an invaluable asset for creating specific intramolecular or intermolecular disulfide linkages.[1][2]

This guide provides a comprehensive overview and detailed protocols for the effective use of Boc-D-Cys(NPys)-OH in solid-phase peptide synthesis (SPPS). The use of the D-enantiomer can be particularly important in designing peptides with increased stability against enzymatic degradation or for mimicking specific protein turns. While the NPys group is incompatible with the standard piperidine treatment used in Fmoc-based SPPS, strategic incorporation using a Boc-protected N-terminus circumvents this limitation, unlocking its full potential.[2] We will explore the underlying chemistry, provide step-by-step protocols for its incorporation and subsequent disulfide bond formation, and offer insights into the analytical monitoring of these processes.

Core Principles: Understanding the Chemistry of Cys(NPys)

The utility of the Cys(NPys) group is rooted in its function as an "activated" thiol. The electron-withdrawing nitro group on the pyridyl ring makes the sulfur atom of the disulfide bond highly electrophilic.[3] This renders it susceptible to nucleophilic attack by a free thiol (from another cysteine residue), leading to a thiol-disulfide exchange reaction. This reaction is highly efficient and proceeds under mild conditions, forming a new disulfide bond and releasing the chromophoric 3-nitro-2-thiopyridone, which can be monitored spectrophotometrically.[1]

Key Chemical Properties:

-

Acid Stability: The NPys group is stable to the trifluoroacetic acid (TFA) solutions typically used for the cleavage of peptides from the resin and the removal of acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).[2]

-

Base Lability: The NPys group is unstable in the presence of strong bases like piperidine, which is why it cannot be incorporated as an Fmoc-protected amino acid during standard chain elongation.

-

Nucleophile Reactivity: It reacts readily and selectively with free thiols and phosphines to form disulfide bonds or free thiols, respectively.

This unique combination of properties allows for an orthogonal protection strategy, where the NPys group can be selectively cleaved on the solid support or in solution without disturbing other protecting groups.[4]

Strategic Incorporation of Boc-D-Cys(NPys)-OH in SPPS

The most common and effective strategy for incorporating a Cys(NPys) residue is to couple Boc-D-Cys(NPys)-OH at the N-terminus of a peptide chain that has been assembled using standard Fmoc/tBu chemistry. This approach leverages the strengths of both Boc and Fmoc strategies.

Workflow for N-terminal Incorporation

The following diagram illustrates the overall workflow for synthesizing a peptide with an N-terminal Cys(NPys) residue.

Caption: Workflow for N-terminal incorporation of Boc-D-Cys(NPys)-OH.

Detailed Experimental Protocols

Protocol 1: N-Terminal Coupling of Boc-D-Cys(NPys)-OH

This protocol assumes the peptide has been synthesized on a solid support using standard Fmoc-SPPS, and the final N-terminal Fmoc group has been removed.

| Parameter | Value/Description |

| Resin Scale | 0.1 mmol |

| Reagents | Boc-D-Cys(NPys)-OH, HATU, DIEA, NMP |

| Equipment | SPPS reaction vessel, shaker |

Methodology:

-

Resin Preparation:

-

Following the final Fmoc deprotection (20% piperidine in DMF), wash the peptidyl-resin thoroughly with DMF (3 x), DCM (3 x), and finally NMP (2 x).

-

-

Activation Mixture Preparation:

-

In a separate vial, dissolve Boc-D-Cys(NPys)-OH (150.2 mg, 0.4 mmol, 4 eq.) and HATU (148.3 mg, 0.39 mmol, 3.9 eq.) in 2 mL of NMP.

-

Add DIEA (139 µL, 0.8 mmol, 8 eq.) to the mixture and vortex for 1-2 minutes. The solution should turn yellow.

-

-

Coupling Reaction:

-

Add the activation mixture to the washed resin in the reaction vessel.

-

Shake the reaction vessel at room temperature for 2-4 hours.

-

-

Monitoring the Coupling:

-

Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (colorless or faint yellow beads) indicates a complete reaction. If the test is positive, allow the reaction to proceed for another 1-2 hours.

-

-

Washing:

-

Once the coupling is complete, drain the reaction vessel and wash the resin extensively with NMP (3 x), DCM (3 x), and Methanol (2 x).

-

Dry the resin under vacuum for at least 1 hour before proceeding to cleavage.

-

Protocol 2: On-Resin Intramolecular Disulfide Bond Formation

This protocol describes the formation of a disulfide bridge between the newly incorporated N-terminal D-Cys(NPys) and an internal Cys residue, which was protected with an acid-labile group like Mmt (4-methoxytrityl).

Mechanism of On-Resin Disulfide Formation

Sources

Application Notes and Protocols for N-Terminal Cysteine Modification with Boc-D-Cys(NPys)-OH

Introduction: Precision Engineering at the Protein N-Terminus

Site-specific modification of proteins is a cornerstone of modern drug development, diagnostics, and fundamental biological research. The ability to attach payloads—such as imaging agents, pharmacokinetic modifiers (e.g., PEG), or cytotoxic drugs—to a precise location on a protein is critical for creating homogenous, well-defined bioconjugates.[1] The N-terminus of a protein offers a unique, single site for modification, often solvent-exposed and less likely to interfere with the protein's biological activity compared to modifications of internal residues.[2][3]

This guide provides a detailed, step-by-step protocol for the N-terminal modification of a protein or peptide with a cysteine residue using Boc-D-Cys(NPys)-OH. This method introduces a versatile cysteine handle with a 3-nitro-2-pyridinesulfenyl (Npys) activated thiol group. This Npys group facilitates a highly efficient subsequent thiol-disulfide exchange reaction with a thiol-containing molecule of interest, enabling the formation of a stable disulfide bond.[4][5] This two-stage approach—N-terminal acylation followed by thiol-disulfide exchange—offers a robust strategy for creating precisely engineered bioconjugates.

Principle of the Method

The overall process can be broken down into three key stages, each with its own chemical logic and experimental considerations.

-

N-Terminal Acylation: The free α-amino group of the protein's N-terminus acts as a nucleophile, attacking the activated carboxyl group of Boc-D-Cys(NPys)-OH to form a stable amide bond. This reaction is typically performed under conditions that favor acylation of the N-terminal amine over the ε-amino groups of lysine residues by controlling the pH.[6]

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the newly introduced cysteine is removed under mild acidic conditions to expose the free amine of the cysteine. This step is crucial for mimicking a native N-terminal cysteine.

-

Thiol-Disulfide Exchange: The Npys-activated thiol of the N-terminal cysteine readily reacts with a free thiol on a molecule of interest (e.g., a drug, a dye, or another peptide) via a thiol-disulfide exchange mechanism. This reaction is highly specific and proceeds efficiently under physiological conditions to form a stable disulfide linkage.[7][8]

Visualizing the Workflow

The following diagram illustrates the complete workflow for N-terminal cysteine modification using Boc-D-Cys(NPys)-OH.

Caption: Workflow for N-terminal modification.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Supplier | Purpose |

| Boc-D-Cys(NPys)-OH | Major chemical suppliers | The modifying reagent. |

| Protein/Peptide of Interest | User-provided | Must have a free N-terminal amine. |

| N,N-Diisopropylethylamine (DIEA) | Major chemical suppliers | Base for the acylation reaction. |

| N-Hydroxybenzotriazole (HOBt) | Major chemical suppliers | Coupling additive to suppress side reactions. |

| N,N'-Dicyclohexylcarbodiimide (DCC) or an alternative coupling reagent (e.g., HATU) | Major chemical suppliers | Carboxyl activating agent. |

| N,N-Dimethylformamide (DMF), anhydrous | Major chemical suppliers | Organic solvent for the acylation reaction. |

| Trifluoroacetic acid (TFA) | Major chemical suppliers | For Boc deprotection. |

| Triisopropylsilane (TIS) | Major chemical suppliers | Scavenger for Boc deprotection. |

| Diethyl ether, cold | Major chemical suppliers | For protein precipitation. |

| Phosphate Buffer Saline (PBS), pH 7.4 | User-prepared | Buffer for purification and exchange reaction. |

| Thiol-containing molecule of interest | User-provided | The molecule to be conjugated. |

| Tris(2-carboxyethyl)phosphine (TCEP) | Major chemical suppliers | Reducing agent to keep thiols in a reduced state (optional). |

| Analytical and Preparative HPLC | N/A | For reaction monitoring and purification. |

| Mass Spectrometer (e.g., ESI-MS) | N/A | For product characterization. |

PART 1: N-Terminal Acylation

Rationale: This step conjugates the Boc-D-Cys(NPys)-OH to the N-terminus of the target protein. The reaction conditions are optimized to favor modification of the N-terminal α-amine over the ε-amines of lysine side chains, primarily by maintaining a pH close to the pKa of the N-terminal amine (typically 7.0-8.0).[6] The use of coupling reagents like DCC (or HATU) and additives like HOBt enhances the efficiency of amide bond formation and minimizes side reactions.[9]

Protocol:

-

Protein Preparation:

-

Ensure your protein of interest is purified and in a buffer free of primary amines (e.g., Tris). Dialyze against a suitable buffer like PBS, pH 7.4, if necessary.

-

Lyophilize the protein to dryness if it is stable under these conditions.

-

-

Reaction Setup (in an anhydrous environment):

-

Dissolve Boc-D-Cys(NPys)-OH (5-10 molar equivalents relative to the protein) and HOBt (5-10 molar equivalents) in a minimal volume of anhydrous DMF.

-

Add DCC (or a suitable alternative like HATU) (5-10 molar equivalents) to the DMF solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate vial, dissolve the lyophilized protein in a minimal volume of anhydrous DMF. A small amount of a compatible aqueous buffer (e.g., PBS, pH 7.4) can be used to aid dissolution if necessary, but the final concentration of water should be kept low.

-

Add DIEA (10-20 molar equivalents) to the protein solution.

-

-

Acylation Reaction:

-

Slowly add the pre-activated Boc-D-Cys(NPys)-OH solution to the protein solution with gentle stirring.

-

Allow the reaction to proceed at room temperature for 4-6 hours, or overnight at 4°C.

-

Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS to observe the mass shift corresponding to the addition of the Boc-Cys(Npys) moiety.

-

-

Quenching and Initial Purification:

-

Quench the reaction by adding a small amount of water.

-

Precipitate the modified protein by adding 5-10 volumes of cold diethyl ether.

-

Centrifuge to pellet the protein, wash the pellet with cold diethyl ether, and air-dry the pellet.

-

PART 2: Boc Deprotection

Rationale: The Boc group is removed to expose the N-terminal cysteine's amine group. This is achieved using a strong acid like TFA. Scavengers such as TIS are included to prevent the reactive tert-butyl cation, a byproduct of Boc cleavage, from causing side reactions with sensitive amino acid residues like tryptophan and methionine.[10]

Protocol:

-

Deprotection Cocktail:

-

Prepare a fresh deprotection cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

-

Deprotection Reaction:

-

Dissolve the dried, acylated protein pellet in the deprotection cocktail.

-

Incubate at room temperature for 1-2 hours with occasional gentle mixing.

-

Monitor the deprotection by LC-MS, looking for the mass loss corresponding to the removal of the Boc group (100.12 Da).

-

-

Protein Precipitation and Washing:

-

Precipitate the deprotected protein by adding 5-10 volumes of cold diethyl ether.

-

Centrifuge to pellet the protein, and wash the pellet multiple times with cold diethyl ether to remove residual TFA and scavengers.

-

Air-dry the final protein pellet.

-

PART 3: Thiol-Disulfide Exchange

Rationale: This is the final conjugation step where the Npys-activated protein reacts with a thiol-containing molecule. The reaction proceeds via a nucleophilic attack of a thiolate anion on the Npys-activated disulfide bond. This reaction is most efficient at a pH above 7.5, where the thiol on the target molecule is more likely to be in its reactive thiolate form.[7]

Protocol:

-

Reaction Buffer Preparation:

-

Prepare a reaction buffer such as PBS at pH 7.5-8.0. Degas the buffer to minimize oxidation of free thiols.

-

-

Reaction Setup:

-

Dissolve the deprotected, Npys-activated protein in the reaction buffer.

-

Dissolve the thiol-containing molecule of interest (1.5-5 molar equivalents) in the same buffer. If the target molecule is prone to dimerization, a small amount of a mild reducing agent like TCEP (0.1-0.5 mM) can be included.

-

-

Exchange Reaction:

-

Combine the solutions of the activated protein and the target molecule.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by observing the release of the 3-nitro-2-thiopyridone byproduct, which has a characteristic yellow color and can be quantified spectrophotometrically at 343 nm.

-

Alternatively, monitor the reaction progress by LC-MS to confirm the formation of the desired disulfide conjugate.

-

PART 4: Purification and Characterization

Rationale: Purification is essential to remove unreacted protein, excess target molecule, and reaction byproducts. Characterization by mass spectrometry provides definitive confirmation of the successful modification and the purity of the final conjugate.

Purification:

-

Size Exclusion Chromatography (SEC): This is an effective method for separating the larger protein conjugate from smaller, unreacted molecules.[11]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers high-resolution separation and can be used for both analytical monitoring and preparative purification.

-

Affinity Chromatography: If the protein has an affinity tag, this can be used for purification.[11]

Characterization:

-

Mass Spectrometry (MS):

-

Intact Mass Analysis: Use ESI-MS or MALDI-TOF to determine the molecular weight of the final conjugate and confirm the expected mass shift.[12][13]

-

Peptide Mapping: For larger proteins, digest the conjugate with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will confirm the site of modification at the N-terminus.[14]

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Acylation Efficiency | Inactive coupling reagents; presence of primary amines in the buffer; low protein solubility. | Use fresh, anhydrous solvents and reagents. Ensure the protein is in an amine-free buffer. Optimize protein solubilization in DMF, potentially with a minimal amount of a compatible aqueous buffer. |

| Incomplete Boc Deprotection | Insufficient reaction time or TFA concentration. | Increase the incubation time in the TFA cocktail. Ensure the protein is fully dissolved. |

| Side Reactions during Deprotection | Alkylation of sensitive residues by the tert-butyl cation. | Ensure an adequate concentration of scavengers (e.g., TIS) in the TFA cocktail. |

| Low Yield of Disulfide Conjugate | pH of the reaction is too low; oxidation of the target thiol. | Ensure the pH of the thiol-disulfide exchange buffer is between 7.5 and 8.0. Degas all buffers and consider adding a small amount of TCEP if the target thiol is prone to oxidation. |

| Heterogeneity in Final Product | Incomplete reactions; modification at lysine residues. | Optimize reaction times and stoichiometry for each step. For the acylation step, carefully control the pH to maintain selectivity for the N-terminus. Purify the final product using high-resolution chromatography (e.g., RP-HPLC). |

Safety Precautions

-

Always work in a well-ventilated area, preferably a fume hood, when handling volatile and corrosive reagents like DMF, DIEA, and TFA.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The N-terminal modification of proteins using Boc-D-Cys(NPys)-OH provides a robust and versatile platform for the site-specific introduction of a cysteine residue, which can then be used for further conjugation via thiol-disulfide exchange. By carefully controlling the reaction conditions at each stage—acylation, deprotection, and exchange—researchers can generate highly pure and well-defined bioconjugates for a wide range of applications in drug development, diagnostics, and fundamental research. The protocols outlined in this guide, coupled with rigorous purification and analytical characterization, will enable the successful implementation of this powerful bioconjugation strategy.

References

- A Straightforward Methodology to Overcome Solubility Challenges for N-terminal Cysteinyl Segments Used for Native Chemical Ligation.

- Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (2020). RSC Advances.

- Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (2020).

- Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (2020).

- Mass Spectrometry-Based Disulfide Mapping of Lysyl Oxidase-like 2. (2022). MDPI.

- FeCl3‐Mediated Boc Deprotection: Mild Facile Boc‐Chemistry in Solution and on Resin. (2020).

- Amine Protection / Deprotection. (n.d.). Fisher Scientific.

- Analysis of N-terminus and C-terminus in Protein: A Comprehensive Guide. (n.d.).

- Exploiting Protein N-Terminus for Site-Specific Bioconjug

- N-Terminal Protein Characterization by Mass Spectrometry Using Combined Microscale Liquid and Solid-phase Derivatization. (n.d.).

- Strategies for Modifying a Protein's N-terminus. (a) The NCL Approach,... (n.d.).

- MS-Based Protein N-Terminal Sequence Analysis Service. (n.d.). Mtoz Biolabs.

- Selective N-terminal Acylation of Peptides and Proteins with a Gly-His Tag Sequence. (2018).

- Analysis of Synthetic Protein N-terminal Modific

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.

- Selective N-terminal Modification of Peptides and Proteins: Recent Progresses and Applic

- Peptide N-Terminal Modification Service. (n.d.).

- N-terminal Modific

- N-Terminus Acetyl

- Boc-Cys(Npys)-OH = 99.0 TLC 76880-29-0. (n.d.). Sigma-Aldrich.

- Selective N-terminal Modification of Peptides and Proteins Using Acyl Phosph

- Protein Purific

- OH and Z-Cys(S-Pyr)-OH and Their Applications in Orthogonal Coupling of Unprotected Peptide Segments. (1998). PubMed.

- Boc-Cys(NPys)-OH. (n.d.). Bachem Products.

- Application Notes and Protocols for Thiol-Disulfide Exchange in Biological and Chemical Systems. (n.d.). Benchchem.

- Use of the Npys Thiol Protection in Solid Phase Peptide Synthesis. Application to Direct Peptide-protein Conjugation Through Cysteine Residues. (n.d.).

- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P

- On the Mechanism of Spontaneous Thiol–Disulfide Exchange in Proteins. (n.d.). RSC Publishing.

- Protein Thiol Modifications Visualized In Vivo. (n.d.). PLOS Biology.

Sources

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [html.rhhz.net]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. Post-Translational Modification Analysis | Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry : Shimadzu (Deutschland) [shimadzu.de]

- 11. N-Terminal Protein Modification Using Simple Aminoacyl Transferase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of N-terminus and C-terminus in Protein: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

- 13. MS-Based Protein N-Terminal Sequence Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 14. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Managing Npys-Group Instability in Fmoc-SPPS

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the 3-nitro-2-pyridinesulfenyl (Npys) protecting group in Fmoc-based solid-phase peptide synthesis (SPPS). Here, we provide in-depth, field-tested solutions to the common problem of Npys instability towards piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Npys group on Cysteine in peptide synthesis?

The Npys group serves as a specialized protecting group for the thiol side chain of Cysteine, Fmoc-Cys(Npys)-OH. Its primary utility lies in its ability to be "activated" upon deprotection. The sulfenyl bond is designed to react readily with a free thiol from another Cysteine residue, facilitating the regioselective formation of disulfide bonds—a critical modification for many biologically active peptides and proteins.[1][2] This makes it particularly valuable for synthesizing complex cyclic peptides or for conjugating peptides to other molecules.[3][4]

Q2: I'm observing unexpected loss of my Cys(Npys) protection during my standard Fmoc-SPPS protocol. What is happening?

The issue you are encountering is the known instability of the Npys protecting group to the standard reagent used for Fmoc deprotection: 20% piperidine in DMF.[1][3] Piperidine, while an excellent base for removing the Fmoc group, is also a potent nucleophile.[5][6] It can directly attack the electrophilic sulfur atom of the Npys group, leading to its premature cleavage from the Cysteine side chain. This side reaction reduces the yield of the target peptide and can lead to unintended disulfide scrambling or other side products.[4]

Q3: Why is piperidine nucleophilic, and how does it cleave the Npys group?

Piperidine is a cyclic secondary amine.[5] The lone pair of electrons on the nitrogen atom is readily available for nucleophilic attack. The cleavage mechanism involves this lone pair attacking the sulfur atom of the Cys(Npys) side chain. This breaks the sulfur-sulfur bond, releasing the cysteine thiol and forming a 2-piperidino-3-nitropyridine byproduct. This is a classic example of nucleophilic substitution at a disulfide bond.

Caption: Decision workflow for troubleshooting Npys instability.

Validated Solutions & Experimental Protocols

Strategy A: Modify the Fmoc Deprotection Protocol

This strategy is preferred when the Npys group is critical for your subsequent experimental steps, such as directed disulfide bond formation. The goal is to replace the nucleophilic piperidine with a non-nucleophilic base.

Recommended Solution: Use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

DBU is a strong, non-nucleophilic base that efficiently removes the Fmoc group without attacking the Npys group. [7]However, the dibenzofulvene (DBF) intermediate generated during Fmoc removal can polymerize or cause side reactions. Therefore, a small amount of a nucleophilic scavenger is still required. Piperidine itself can serve as this scavenger in low concentrations. [7] Protocol: DBU/Piperidine Fmoc Deprotection

-

Prepare Deprotection Solution: Create a solution of 2% DBU (v/v) and 2% piperidine (v/v) in high-purity DMF. Prepare this solution fresh daily.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection: Drain the DMF and add the DBU/piperidine deprotection solution to the resin.

-

Agitation: Agitate the mixture at room temperature for 5-10 minutes. A single, slightly longer treatment is often sufficient.

-

Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the base and the DBF-adduct.

-

Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine (blue beads indicate a positive result). [8]7. Proceed with the next amino acid coupling step.

Strategy B: Change the Cysteine Protecting Group

If the specific reactivity of the Npys group is not essential, the most robust solution is to switch to a Cysteine derivative with a protecting group that is completely stable to piperidine. The protecting group is then removed during the final TFA cleavage step.

Comparison of Common Cysteine Protecting Groups

| Protecting Group | Abbreviation | Stability to 20% Piperidine | Cleavage Condition | Key Application Notes |

| 3-nitro-2-pyridinesulfenyl | Npys | Unstable [1][3] | Mild thiols, phosphines | Used for directed disulfide formation; not suitable for internal positions with standard Fmoc chemistry. |

| Trityl | Trt | Stable | 95% TFA, scavengers (TIPS) | The most common and cost-effective choice for general synthesis of peptides with free thiols. [3] |

| Acetamidomethyl | Acm | Stable | Iodine, Silver Acetate, Hg(II) | Orthogonal protection; allows for selective deprotection on-resin or in solution to form specific disulfide bonds. Stable to TFA. |

| tert-Butylthio | StBu | Stable | Reducing agents (e.g., DTT, TCEP) before TFA cleavage | Stable to TFA in the absence of thiol scavengers. |

| Diphenylmethyl | Dpm | Stable | 95% TFA | A valuable alternative to Trt, offering similar acid lability. [3] |

Recommendation: For most applications requiring a final peptide with a free cysteine thiol, Fmoc-Cys(Trt)-OH is the industry-standard replacement. It is highly stable throughout Fmoc-SPPS and is cleanly removed during the final cleavage with TFA and appropriate scavengers like triisopropylsilane (TIPS). [3]

References

- Benchchem. Fmoc-Cys(Npys)-OH: A Technical Guide to Solubility and Stability for Peptide Synthesis.

- Benchchem.

- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- Green Chemistry (RSC Publishing).

- MDPI.

- Wikipedia. Peptide synthesis.

- Biosynth. Fmoc-Cys(NPys)-OH | 159700-51-3.

- ResearchGate. Use of the Npys thiol protection in solid phase peptide synthesis.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Benchchem. Troubleshooting low yield in solid-phase peptide synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Senior Application Scientist's Guide to Boc-D-Cys(NPys)-OH: A Comparative Analysis for Strategic Peptide Synthesis

For researchers navigating the complexities of synthetic peptide chemistry, the incorporation of cysteine residues represents both an opportunity and a significant challenge. The thiol side chain is a versatile functional handle, essential for forming stabilizing disulfide bridges, creating cyclic peptides, and conjugating proteins. However, its nucleophilicity necessitates robust protection to prevent unwanted side reactions during synthesis. This guide provides an in-depth comparison of Boc-D-Cys(NPys)-OH with other common cysteine protection strategies, offering field-proven insights and experimental frameworks to guide your synthetic choices.

The 3-nitro-2-pyridinesulfenyl (Npys) group is not merely a placeholder; it is an "activating" protecting group. Its primary utility lies in its ability to be selectively displaced by a free thiol, facilitating the clean, directed formation of an asymmetric disulfide bond.[1][2] This property makes Boc-D-Cys(NPys)-OH an invaluable tool for complex projects requiring precise disulfide connectivity, such as the synthesis of heterodimeric peptides or peptide-protein conjugates.[3][4]

Core Principles and Strategic Considerations

The successful application of Boc-D-Cys(NPys)-OH hinges on understanding its chemical behavior within the context of Solid-Phase Peptide Synthesis (SPPS).

Mechanism of Action: Directed Disulfide Formation

The Npys group functions as an excellent leaving group in the presence of a nucleophilic thiol. The reaction proceeds via a thiol-disulfide exchange, yielding the desired asymmetric disulfide and releasing 3-nitro-2-pyridinethiol, a chromophore that can be monitored spectrophotometrically. This reaction is highly efficient and occurs over a wide pH range, though it is most rapid at a slightly alkaline pH.[1][3]

Compatibility with SPPS Chemistries

-

Boc/Bzl SPPS: Boc-D-Cys(NPys)-OH is highly compatible with traditional Boc/benzyl-based SPPS. The Npys group is stable to the repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc deprotection and to the final cleavage from the resin with strong acids like anhydrous hydrogen fluoride (HF).[1][4]

-

Fmoc/tBu SPPS: A critical point of consideration is the instability of the Npys group to the piperidine solutions used for Nα-Fmoc deprotection.[5] This incompatibility prevents the incorporation of Fmoc-Cys(Npys)-OH at internal positions within a sequence during a standard Fmoc synthesis. However, this limitation is strategically overcome by introducing the Cys(Npys) residue at the final step. Researchers commonly synthesize a peptide using the Fmoc strategy and then couple Boc-Cys(Npys)-OH as the N-terminal residue, leveraging the stability of the Boc group in the final coupling step.

Comparative Analysis: Choosing the Right Tool for the Job

The selection of a cysteine protecting group is a critical decision that impacts the entire synthetic strategy. The following table compares Boc-D-Cys(NPys)-OH with other prevalent D-cysteine derivatives used in Boc-SPPS.

| Protecting Group | Chemical Structure | Key Features & Deprotection Conditions | Primary Application | Advantages | Disadvantages |

| Npys (3-nitro-2-pyridinesulfenyl) | Boc-D-Cys-S-S-Pyr-NO₂ | Deprotection/Activation: Reacts directly with a free thiol (R-SH) to form a disulfide bond. Stable to TFA and HF.[1][4] | Regioselective formation of asymmetric disulfide bonds. | Direct, high-yield formation of specific disulfides; no separate oxidation step needed; reaction can be monitored. | Unstable to piperidine, limiting its use in internal positions in Fmoc-SPPS.[5] |

| Trt (Trityl) | Boc-D-Cys-S-C(Ph)₃ | Deprotection: Cleaved with TFA during final cleavage. Requires scavengers (e.g., TIS) to prevent re-attachment.[6] | General synthesis of peptides requiring a free thiol post-cleavage. | Cost-effective; robust protection during synthesis; removed during standard final cleavage. | Generates a free thiol, requiring a subsequent oxidation step for disulfide formation, which can be non-specific. |

| Acm (Acetamidomethyl) | Boc-D-Cys-S-CH₂-NH-CO-CH₃ | Deprotection: Stable to TFA and HF. Removed with reagents like iodine (I₂) or mercury(II) acetate.[7][8] | Orthogonal protection for sequential disulfide bond formation. | Fully orthogonal to both Boc and Fmoc strategies; allows for purification of the linear peptide before cyclization.[8] | Deprotection requires specific, often harsh reagents; iodine can cause side reactions with sensitive residues (Met, Trp). |

| StBu (tert-Butylthio) | Boc-D-Cys-S-S-C(CH₃)₃ | Deprotection: Stable to TFA. Removed by reduction with phosphines or thiols (e.g., DTT).[8] | Generation of a free thiol using a non-acidolytic method. | Provides an alternative deprotection pathway (reductive) compared to Trt (acidolytic). | Requires a separate reductive cleavage step to generate the free thiol. |

Case Study: Synthesis of a Heterodimeric Peptide

This case study illustrates the strategic power of Boc-D-Cys(NPys)-OH for creating a precisely linked two-chain peptide.

Objective: To synthesize a heterodimer by linking Peptide A (containing a Cys residue) and Peptide B (containing a D-Cys residue) via a specific disulfide bond.

Workflow Diagram:

Caption: Workflow for heterodimer synthesis using orthogonal protection.

Experimental Protocol: Directed Disulfide Ligation

-

Peptide Preparation:

-

Synthesize Peptide A using standard Fmoc/tBu SPPS, incorporating Fmoc-Cys(Trt)-OH at the desired position. Cleave the peptide from the resin and deprotect all side chains using a cocktail of TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) for 2-3 hours. Precipitate, purify by RP-HPLC, and lyophilize to obtain Peptide A with a free thiol.

-

Synthesize Peptide B using standard Boc/Bzl SPPS, incorporating Boc-D-Cys(NPys)-OH. Cleave and deprotect using HF with anisole as a scavenger. Purify by RP-HPLC and lyophilize to obtain the activated Peptide B-S-Npys.

-

-

Ligation Reaction:

-

Dissolve the purified Peptide A (1.0 eq) and Peptide B-S-Npys (1.1 eq) in a degassed aqueous buffer (e.g., 0.1 M ammonium acetate, pH 7.5) at a concentration of approximately 1-2 mg/mL to favor intermolecular reaction.

-

Stir the reaction mixture at room temperature, protecting it from light.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by injecting aliquots into an analytical RP-HPLC system. The disappearance of the starting materials and the appearance of the new, higher molecular weight heterodimer peak indicates reaction progression. The reaction is typically complete within 30 minutes to a few hours.[3]

-

Once the reaction is complete, acidify the mixture with a small amount of acetic acid or TFA and purify the final heterodimeric peptide by preparative RP-HPLC.

-

Causality Behind Choices:

-

Orthogonal Protection: The Trt group on Peptide A is chosen because it is cleanly removed by TFA, yielding the required free thiol. The Npys group on Peptide B is stable to its own HF cleavage conditions. This orthogonal stability is the cornerstone of the strategy.

-

Reaction pH: A pH of ~7.5 is optimal as it ensures the thiol of Peptide A is sufficiently deprotonated (thiolate form) to be nucleophilic, while minimizing potential side reactions like disulfide scrambling that can occur at higher pH values.

-

Stoichiometry: A slight excess of the activated Npys-peptide is used to drive the reaction to completion and consume all of the free thiol-containing peptide.

Mechanism of Thiol-Disulfide Exchange

The core of this technique is the chemoselective reaction between the activated Npys-cysteine and a free thiol.

Caption: Thiol-disulfide exchange mechanism.

This self-validating system ensures that the disulfide bond forms only between the intended partners, as no other reactive species are present, leading to a cleaner crude product and simplifying downstream purification.

Conclusion

Boc-D-Cys(NPys)-OH is a highly specialized but powerful reagent for peptide synthesis. While alternatives like Boc-D-Cys(Trt)-OH are workhorses for generating free thiols, and Boc-D-Cys(Acm)-OH provides excellent orthogonality, Boc-D-Cys(NPys)-OH offers a unique solution for the direct and regioselective synthesis of asymmetric disulfide bonds. Its strategic application, particularly in Boc-SPPS or as an N-terminal capping agent in Fmoc-SPPS, enables the construction of complex, multi-chain peptides and conjugates that are otherwise challenging to access. By understanding the comparative advantages and the causality behind the associated protocols, researchers can confidently deploy this tool to achieve their synthetic goals with precision and efficiency.

References

- Boc-d-cys(trt)-oh - 87494-13-1 - Vulcanchem. (n.d.). Vulcanchem.

- Boc-D-Cys(Trt)-OH [87494-13-1]. (n.d.). Aapptec Peptides.

- Boc-D-Cys(Acm)-OH. (n.d.). Vivo Biosciences.

- Boc-Cys(Acm)-OH [19746-37-3]. (n.d.). Aapptec Peptides.

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.

- A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl segments used for native chemical ligation - Supporting Information. (n.d.). Royal Society of Chemistry.

-

Bernatowicz, M. S., Matsueda, R., & Matsueda, G. R. (1986). Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation. International Journal of Peptide and Protein Research, 28(2), 107-112. Retrieved January 15, 2026, from [Link]

-

Camarero, J. A., & Muir, T. W. (1999). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. Proceedings of the National Academy of Sciences, 96(20), 11139-11144. Retrieved January 15, 2026, from [Link]

-

Hayashi, G., et al. (2018). Establishment of One-Pot Disulfide-Driven Cyclic Peptide Synthesis with a 3-Nitro-2-pyridinesulfenate. Journal of the Japan Chemical Society, 47(1), 1-2. Retrieved January 15, 2026, from [Link]

- Cysteine Derivatives. (2021). Bachem.

-

Introduction to Peptide Synthesis. (n.d.). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]

- Boc-D-Cys(Trt)-OH [87494-13-1]. (n.d.). Aapptec Peptides.

-

Andreu, D., et al. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology, 35, 91-169. Retrieved January 15, 2026, from [Link]

- Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (n.d.). Springer.

-

Karas, J. A., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9757-9794. Retrieved January 15, 2026, from [Link]

- Native Chemical Ligation. (n.d.). University College London.

-

Albericio, F., et al. (1991). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International Journal of Peptide and Protein Research, 37(5), 402-413. Retrieved January 15, 2026, from [Link]

Sources

- 1. Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment of One-Pot Disulfide-Driven Cyclic Peptide Synthesis with a 3-Nitro-2-pyridinesulfenate [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Boc-d-cys(trt)-oh (87494-13-1) for sale [vulcanchem.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

A Senior Application Scientist's Guide to Cysteine Protection: A Performance Comparison of Boc-D-Cys(NPys)-OH in Peptide Synthesis Strategies

For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the strategic incorporation of cysteine residues represents a critical juncture. The unique nucleophilicity of the cysteine thiol group, essential for forming disulfide bridges and enabling site-specific conjugations, simultaneously presents a significant challenge during solid-phase peptide synthesis (SPPS). Effective protection of this thiol side-chain is paramount to prevent undesirable side reactions and ensure the synthesis of the target peptide with high yield and purity.

This guide provides an in-depth, objective comparison of various cysteine protection strategies, with a particular focus on the performance of N-α-Boc-D-cysteine(3-nitro-2-pyridinesulfenyl)-OH (Boc-D-Cys(NPys)-OH). We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions for your specific synthetic needs.

The Crucial Role of Cysteine Protection in Peptide Synthesis

The thiol group of cysteine is highly reactive and susceptible to oxidation, alkylation, and other unwanted side reactions under the conditions of peptide synthesis. Unprotected thiols can lead to the formation of disulfide-linked dimers or oligomers, significantly complicating purification and reducing the yield of the desired peptide. Furthermore, the choice of protecting group can influence the degree of racemization at the cysteine α-carbon, a critical factor for the biological activity of the final peptide.

The ideal cysteine protecting group should exhibit the following characteristics:

-

Stability: It must be stable throughout the iterative cycles of peptide chain elongation.

-

Minimal Side Reactions: It should not promote side reactions such as racemization or β-elimination.

-

Orthogonality: Its removal should be achievable under conditions that do not affect other protecting groups on the peptide or the linkage to the solid support, allowing for regioselective disulfide bond formation.

-

Efficient Cleavage: The deprotection step should proceed with high efficiency to yield the free thiol.

Boc-D-Cys(NPys)-OH: A Unique Tool for Cysteine Chemistry

Boc-D-Cys(NPys)-OH is a valuable reagent in the peptide chemist's toolbox, particularly within the Boc/Bzl solid-phase peptide synthesis strategy. The 3-nitro-2-pyridinesulfenyl (NPys) group offers a distinct mechanism for both protection and subsequent activation of the thiol group.

Mechanism of Action and Key Advantages

The NPys group protects the cysteine thiol as a mixed disulfide. A key feature of the Cys(Npys) residue is its ability to be activated for thiol-disulfide exchange. This "activation" allows for the chemoselective formation of an asymmetric disulfide bond upon reaction with another free thiol. This is particularly advantageous for:

-

Peptide-protein conjugation: Creating well-defined conjugates for various applications, including drug delivery and diagnostics.[1]

-

Synthesis of multi-chain peptides: Linking two different peptide chains via a disulfide bridge.

-

Regioselective disulfide bond formation: In conjunction with other orthogonal cysteine protecting groups, the NPys group allows for the controlled, stepwise formation of multiple disulfide bonds within a single peptide.[2]

The NPys group is stable to the acidic conditions used for the removal of the Nα-Boc group (e.g., trifluoroacetic acid - TFA) in Boc-SPPS.[1]

Performance Comparison of Boc-D-Cys(NPys)-OH with Alternative Cysteine Protection Strategies

The selection of a cysteine protecting group is highly dependent on the overall synthetic strategy. Below is a comparison of Boc-D-Cys(NPys)-OH with other commonly used Boc-protected D-cysteine derivatives.

| Protecting Group | Structure | Key Features & Performance Characteristics | Common Applications |

| NPys | -S-S-pyridin-2-yl-3-NO₂ | Advantages: Enables chemoselective formation of asymmetric disulfides. Stable to TFA. Disadvantages: Labile to bases like piperidine, making it unsuitable for standard Fmoc-SPPS unless introduced at the N-terminus.[3] | Peptide-protein conjugation, synthesis of multi-chain peptides, regioselective disulfide bond formation. |

| Trt (Trityl) | -S-C(Ph)₃ | Advantages: Widely used and cost-effective. Stable to Boc deprotection conditions. Disadvantages: Can be bulky, potentially hindering coupling efficiency. Removal requires acidic conditions and efficient scavenging of the trityl cation to prevent side reactions. Can promote racemization under certain coupling conditions.[3][4] | Routine synthesis of peptides with free thiols, formation of single disulfide bonds. |

| Acm (Acetamidomethyl) | -S-CH₂-NH-CO-CH₃ | Advantages: Orthogonal to both Boc and Fmoc strategies. Stable to TFA and HF. Disadvantages: Removal requires specific reagents like iodine or mercury(II) acetate, which can have side reactions with sensitive residues (e.g., Trp, Met). Cys(Acm) derivatives show a lower tendency to racemize compared to Cys(Trt).[5] | Synthesis of peptides with multiple disulfide bonds requiring orthogonal protection. |

| StBu (S-tert-butylthio) | -S-S-C(CH₃)₃ | Advantages: Orthogonal to Boc/Bzl strategy; stable to final acid cleavage. Disadvantages: Removal requires reduction with thiol reagents (e.g., DTT, TCEP), which can be slow and may require careful monitoring. | On-resin disulfide bond formation, purification of protected peptides before disulfide formation.[6] |

Minimizing Racemization: A Critical Consideration

Cysteine residues are particularly prone to racemization during activation and coupling, especially when using base-mediated methods. The choice of protecting group and coupling conditions significantly impacts the stereochemical purity of the final peptide.

A systematic study on a model tripeptide (H-Gly-Cys-Phe-NH₂) revealed the extent of racemization with different S-protecting groups under various coupling conditions. While this study was conducted in the context of Fmoc chemistry, the principles regarding the influence of protecting groups and coupling reagents on racemization are relevant to Boc-SPPS as well.

| S-Protecting Group | Coupling Method | Base | % D-Isomer (Racemization) |

| Trt | HBTU/HOBt | DIEA | 5-33% |

| Trt | DIPCDI/HOBt | - | <1% |

| Acm | HBTU/HOBt | DIEA | Lower than Trt |

| Thp | DIPCDI/Oxyma Pure | - | 0.74% |

| Trt | DIPCDI/Oxyma Pure | - | 3.3% |

Data synthesized from multiple sources for illustrative comparison.[3][4]

These data underscore the importance of selecting appropriate coupling reagents (e.g., carbodiimides like DIC/DIPCDI with additives like HOBt or OxymaPure) and minimizing the use of strong bases to suppress racemization when incorporating cysteine residues.

Experimental Protocols

To provide a practical framework for evaluating the performance of Boc-D-Cys(NPys)-OH, we present a detailed protocol for the synthesis of a model peptide and a subsequent conjugation reaction.

Protocol 1: Solid-Phase Synthesis of a Model Peptide using Boc-D-Cys(NPys)-OH

This protocol describes the manual Boc-SPPS of a model pentapeptide (Tyr-Ala-Gly-Phe-Cys(NPys)-NH₂) on a MBHA resin.

Materials:

-

MBHA resin (0.5 mmol/g loading)

-

Boc-D-Cys(NPys)-OH

-

Boc-Phe-OH

-

Boc-Gly-OH

-

Boc-Ala-OH

-

Boc-Tyr(2-Br-Z)-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole)

-

Piperidine (for Kaiser test)

-

Ninhydrin (for Kaiser test)

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole

Workflow Diagram:

Caption: Workflow for thiol-disulfide exchange.

Procedure:

-

Dissolve the purified Cys(NPys)-containing peptide in PBS (pH 7.4).

-

Add an equimolar amount of N-acetylcysteine.

-

Monitor the reaction progress by RP-HPLC. The formation of the new, more hydrophobic asymmetric disulfide product can be observed as a new peak with a longer retention time.

-

Upon completion, the product can be purified by RP-HPLC if necessary.

Conclusion and Recommendations

Boc-D-Cys(NPys)-OH is a specialized but highly effective tool for peptide synthesis, particularly when the goal is to create asymmetric disulfide bonds for conjugation or the construction of complex peptide architectures. Its stability in the acid-labile Boc-SPPS workflow makes it a reliable choice for these applications.

For routine synthesis of peptides containing free thiols or simple disulfide bridges, the more economical Boc-D-Cys(Trt)-OH may be sufficient, provided that coupling conditions are optimized to minimize racemization and efficient scavengers are used during cleavage.

When orthogonal protection is required for the synthesis of peptides with multiple, regioselectively formed disulfide bonds, a combination of protecting groups such as Acm, StBu, and potentially NPys (for the final disulfide linkage) within a Boc-SPPS framework provides a powerful strategy.

Ultimately, the choice of cysteine protecting group is a critical decision that should be made based on a thorough understanding of the synthetic goals, the specific peptide sequence, and the potential for side reactions. This guide provides the foundational knowledge and practical protocols to aid in making that informed choice.

References

- Albericio, F., Andreu, D., Giralt, E., Navalpotro, C., Pedroso, E., Ponsati, B., & Ruiz-Gayo, M. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International journal of peptide and protein research, 34(2), 124–128.

- Bernatowicz, M. S., Matsueda, G. R., & Matsueda, G. R. (1986). Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation. International journal of peptide and protein research, 28(2), 107–112.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of organic chemistry, 62(13), 4307–4312.

- Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of peptide research, 51(4), 290–296.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

- Matsueda, R., & Walter, R. (1980). 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation. International journal of peptide and protein research, 16(5), 392–401.

- Mező, G., Mihala, N., Andreu, D., & Hudecz, F. (2000). Conjugation of epitope peptides with SH group to branched chain polymeric polypeptides via Cys(Npys).

- Ploux, O., Chassaing, G., & Marquet, A. (1987). Peptide-protein conjugation via Npys-cysteine. International journal of peptide and protein research, 29(2), 162–169.

- Yan, L. Z., & Dawson, P. E. (2001). Synthesis of peptides and proteins without cysteine residues by native chemical ligation. Journal of the American Chemical Society, 123(4), 526–533.

- Yang, Y., & Li, W. (2013). Cys Disulfide-Related Side Reactions in Peptide Synthesis. Current organic synthesis, 10(5), 634–646.

Sources

- 1. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. digital.csic.es [digital.csic.es]

- 5. bachem.com [bachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Boc-D-Cys(NPys)-OH: Applications, Limitations, and Comparative Analysis in Peptide Science

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and modification, the choice of protecting groups is a critical determinant of success. Among the arsenal of tools available for cysteine chemistry, N-α-Boc-S-(3-nitro-2-pyridylsulfenyl)-D-cysteine, or Boc-D-Cys(NPys)-OH, stands out as a specialized reagent with a unique set of applications and a distinct profile of advantages and limitations. This guide provides an in-depth, comparative analysis of Boc-D-Cys(NPys)-OH, grounded in experimental data and practical insights, to empower researchers in making informed decisions for their synthetic strategies.

The Strategic Importance of Cysteine Protection

The sulfhydryl side chain of cysteine is a hub of reactivity, readily undergoing oxidation to form disulfide bonds or participating in various conjugation chemistries. While this reactivity is often desired for the final peptide's structure and function, it presents a significant challenge during synthesis. Unprotected thiols can lead to a cascade of unwanted side reactions, including premature disulfide formation, alkylation, and racemization. Consequently, robust and reliable protection of the cysteine thiol is paramount for achieving high purity and yield in peptide synthesis.[1]

The ideal cysteine protecting group should exhibit stability throughout the iterative steps of solid-phase peptide synthesis (SPPS), be orthogonal to the N-terminal protecting group (e.g., Boc or Fmoc), and be selectively removable under mild conditions that do not compromise the integrity of the peptide.[2] The selection of a particular protecting group is therefore a strategic decision, dictated by the overall synthetic goal, such as the desired disulfide connectivity in a multi-cysteine peptide or the specific requirements of a subsequent bioconjugation step.

Boc-D-Cys(NPys)-OH: A Unique Tool for Directed Disulfide Bond Formation

Boc-D-Cys(NPys)-OH is a valuable reagent primarily utilized in Boc-based solid-phase peptide synthesis (SPPS). Its defining feature is the 3-nitro-2-pyridylsulfenyl (Npys) group protecting the cysteine thiol. This group serves a dual purpose: it protects the thiol during synthesis and, upon selective activation, facilitates the formation of a specific disulfide bond.

Mechanism of Action: Thiol-Disulfide Exchange

The utility of the Npys group lies in its ability to act as a "leaving group" in a thiol-disulfide exchange reaction. The electron-withdrawing nitro group on the pyridine ring makes the sulfur atom of the Npys group highly electrophilic and susceptible to nucleophilic attack by a free thiol. This directed exchange results in the formation of a new, stable disulfide bond.

Caption: Mechanism of thiol-disulfide exchange with a Npys-protected cysteine.

Applications of Boc-D-Cys(NPys)-OH

The unique properties of Boc-D-Cys(NPys)-OH lend themselves to several key applications in peptide and protein chemistry.

N-Terminal Capping for Directed Disulfide Formation

A primary application of Boc-D-Cys(NPys)-OH is its use as an N-terminal capping agent in Boc-SPPS. After the desired peptide sequence is assembled on the resin, a final coupling step with Boc-D-Cys(NPys)-OH introduces the activated cysteine at the N-terminus. The Boc group is stable to the final trifluoroacetic acid (TFA) cleavage from the resin, yielding a peptide with a free C-terminus and an N-terminal Cys(Npys) residue. This peptide can then be reacted with another cysteine-containing peptide or protein to form a specific disulfide bond.

Synthesis of Cyclic Peptides

Boc-D-Cys(NPys)-OH is a valuable tool for the synthesis of cyclic peptides containing a disulfide bridge. In this strategy, two cysteine residues are incorporated into the peptide sequence, one of which is protected with a group that can be selectively deprotected on the resin (e.g., Mmt or Trt). The other cysteine can be introduced as Boc-D-Cys(NPys)-OH at the N-terminus. After selective deprotection of the second cysteine, the free thiol attacks the Npys-activated cysteine, leading to on-resin cyclization. This approach offers excellent control over the cyclization process, minimizing the formation of dimeric and polymeric byproducts. A one-pot synthesis of oxytocin, a cyclic nonapeptide with one disulfide bond, has been achieved with an isolated yield of 28% over 13 steps using a similar Npys-based strategy.[3]

Bioconjugation and Drug Delivery

The ability of the Npys group to facilitate site-specific disulfide bond formation makes it a powerful tool for bioconjugation. Peptides containing a Cys(Npys) residue can be selectively conjugated to proteins, antibodies, or other biomolecules that possess a free cysteine. This has significant implications for drug delivery, where a therapeutic peptide can be attached to a targeting moiety, such as an antibody, to create an antibody-drug conjugate (ADC). This targeted delivery approach can enhance the therapeutic efficacy of the peptide while minimizing off-target side effects. The cysteine conjugation strategy is a primary choice for ADC construction due to the well-defined conjugation sites and specific thiol reactions that help control the drug-to-antibody ratio (DAR) and reduce heterogeneity.[]

Limitations of Boc-D-Cys(NPys)-OH

Despite its utility, Boc-D-Cys(NPys)-OH is not without its limitations.

-

Incompatibility with Fmoc Chemistry: The most significant limitation of the Npys group is its instability under the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF).[5] This lability restricts its use to Boc-based SPPS.

-

Potential for Side Reactions: While the thiol-disulfide exchange is generally efficient, side reactions can occur, particularly if the reaction conditions are not optimized. These can include scrambling of disulfide bonds if other free thiols are present.

-

Light and Moisture Sensitivity: The Npys group can be sensitive to light and moisture, which may require special handling and storage conditions to maintain its reactivity.

Comparative Analysis with Alternative Cysteine Protecting Groups

A variety of other protecting groups are available for cysteine, each with its own set of advantages and disadvantages. The choice of protecting group is highly dependent on the specific requirements of the synthesis.

| Protecting Group | Structure | Deprotection Conditions | Key Advantages | Key Disadvantages |

| Npys | -S-S-pyridyl-NO₂ | Thiolysis (reaction with a free thiol) | Enables directed, chemoselective disulfide bond formation. | Unstable to piperidine (incompatible with Fmoc-SPPS). |

| Trityl (Trt) | -S-C(Ph)₃ | Acid (e.g., TFA) | Commonly used in Fmoc-SPPS; labile to standard cleavage conditions. | Can lead to re-alkylation of the thiol by the trityl cation; may cause racemization. |

| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | Oxidative cleavage (e.g., iodine) or heavy metal salts | Stable to both acid and base; orthogonal to many other protecting groups. | Deprotection requires specific and sometimes harsh conditions. |

| S-tert-butylthio (StBu) | -S-S-tBu | Reduction with thiols or phosphines | Stable to acid; useful for orthogonal strategies. | Deprotection can sometimes be sluggish. |

| 4-Methoxytrityl (Mmt) | -S-C(Ph)₂(C₆H₄-OMe) | Mild acid (e.g., 1-2% TFA in DCM) | Highly acid-labile, allowing for selective deprotection on-resin. | Not compatible with Trt as it cannot be selectively removed in its presence.[6] |

Quantitative Comparison of Racemization for Different Cysteine Protecting Groups in Fmoc-SPPS

| Protecting Group | Racemization (%) | Coupling Conditions | Reference |

| Fmoc-Cys(Thp)-OH | 0.74 | DIPCDI/Oxyma Pure | [7] |

| Fmoc-Cys(Trt)-OH | 3.3 | DIPCDI/Oxyma Pure | [7] |

| Fmoc-Cys(Dpm)-OH | 6.8 | DIPCDI/Oxyma Pure | [7] |

Note: Data for Boc-D-Cys(NPys)-OH is not directly comparable in this context due to its use in Boc-SPPS.

Experimental Protocols

Protocol for N-Terminal Coupling of Boc-D-Cys(NPys)-OH in Boc-SPPS

Caption: Workflow for N-terminal coupling of Boc-D-Cys(NPys)-OH.

Methodology:

-

Peptide Synthesis: Synthesize the desired peptide sequence on a suitable solid support (e.g., MBHA resin) using standard manual or automated Boc-SPPS protocols.

-

Final Boc Deprotection: After the final coupling step, perform the final Boc deprotection with 50% TFA in DCM to expose the N-terminal amine.

-

Boc-D-Cys(NPys)-OH Coupling:

-

Dissolve Boc-D-Cys(NPys)-OH (2-4 equivalents), a suitable coupling agent (e.g., HBTU, 2-4 equivalents), and a base (e.g., DIEA, 4-8 equivalents) in NMP or DMF.

-

Add the activation mixture to the resin and allow the coupling to proceed for 2-4 hours at room temperature.

-

Monitor the coupling using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Cleavage and Purification:

-

Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). The Boc group will remain intact.

-

Precipitate, wash, and purify the N-terminally Cys(Npys)-protected peptide by RP-HPLC.

-

Protocol for On-Resin Disulfide Bond Formation and Cyclization

This protocol describes the formation of a disulfide bond on the solid support between a Cys(Npys) residue and a newly deprotected Cys(Mmt) residue.

Methodology:

-

Peptide Synthesis: Synthesize the peptide containing two cysteine residues. One is incorporated as Boc-Cys(Mmt)-OH, and the other can be introduced at the N-terminus as Boc-D-Cys(NPys)-OH as described in the protocol above.

-

Selective Deprotection of Cys(Mmt):

-

Wash the resin thoroughly to remove excess reagents from the previous step.

-

Selectively deprotect the Mmt group by treating the resin with a solution of 1-3% TFA in DCM for short periods (e.g., 10 x 2 minutes), monitoring the deprotection by the appearance of the yellow color of the Mmt cation.

-

-

Intramolecular Disulfide Bond Formation: Upon deprotection, the newly freed thiol of the former Cys(Mmt) residue will attack the activated Cys(Npys) residue on the same resin bead, leading to the formation of an intramolecular disulfide bond. This cyclization is often driven to completion by washing with DMF.

-

Final Cleavage and Purification:

-

Cleave the now-cyclized peptide from the resin using a standard TFA cocktail.

-

Precipitate, wash, and purify the cyclic peptide by RP-HPLC.

-

Conclusion

Boc-D-Cys(NPys)-OH is a specialized yet powerful tool for peptide chemists, particularly for the directed formation of disulfide bonds in the context of Boc-SPPS. Its ability to act as both a protecting group and an activating group for thiol-disulfide exchange makes it invaluable for the synthesis of cyclic peptides and for site-specific bioconjugation. However, its incompatibility with Fmoc chemistry necessitates careful consideration of the overall synthetic strategy. By understanding the unique properties, applications, and limitations of Boc-D-Cys(NPys)-OH in comparison to other cysteine protecting groups, researchers can make more informed decisions, leading to the successful synthesis of complex and functionally diverse peptides for a wide range of applications in research, diagnostics, and therapeutics.

References

- BenchChem. A Comparative Guide to Side-Chain Protecting Groups for Cysteine and Serine in Peptide Synthesis. (2025).

-

Spears, R. J., & Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(19), 11098-11155. [Link][1][8]

-

BenchChem. A Comparative Guide to Cysteine Protecting Groups in Peptide Synthesis: THP vs. Acm vs. StBu. (2025).[2]

-

Giraud, M., Mourier, G., & Cavelier, F. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 19(3), 165-172.[9]

-

Kubo, S., et al. (2021). Establishment of One-Pot Disulfide-Driven Cyclic Peptide Synthesis with a 3-Nitro-2-pyridinesulfenate. Chemical and Pharmaceutical Bulletin, 69(10), 978-984. [Link][3]

-

BenchChem. A Comparative Guide to Fmoc-Cys(Acm)-OH and Fmoc-Cys(Npys)-OH in Peptide Synthesis. (2025).[5]

- Uray, K., & Hudecz, F. (2007). Synthesis of small cyclic peptides containing the disulfide bond. ARKIVOC, 2007(xi), 1-7.

-

Ollivier, N., et al. (2017). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl segments used for native chemical ligation. Supporting Information.[2]

-

Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. (2020). [Link][10][11]

-

Digital CSIC. Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). [Link][6]

-

ResearchGate. Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. [Link]

-

Google Patents. CN106589069B - A kind of preparation method of oxytocin. [7]

-

Google Patents. EP3438121A1 - Liquid phase synthesis method for oxytocin using polypeptides. [12]

-

Google Patents. WO2018166146A1 - Liquid phase synthesis method for oxytocin using polypeptides. [13]

-

Biotage. Fully Automated Optimized Synthesis, On-resin Oxidation, and Purification of Isotopically Labeled Oxytocin. [Link][9]

-

ResearchGate. On‐resin synthesis of oxytocin (3). Reagents and conditions: (a)... [Link][3]

-

ResearchGate. Reaction between small molecule cysteine Boc-Cys-OMe 7 and the library... [Link][14]

-